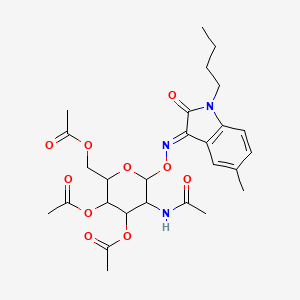
1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine” is a complex organic compound. It contains a bipiperidine moiety, which is a type of piperidine, a common chemical structure found in various pharmaceutical drugs . The compound also contains a 2-bromophenylsulfonyl group, which is a type of sulfonyl group attached to a brominated phenyl ring .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the bipiperidine ring, the introduction of the methoxy group, and the attachment of the 2-bromophenylsulfonyl group . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bipiperidine ring, a methoxy group (-OCH3), and a 2-bromophenylsulfonyl group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the bromine atom in the 2-bromophenylsulfonyl group could potentially be replaced by other groups in a substitution reaction . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Synthesis and Antibacterial Evaluation : A study by Aziz‐ur‐Rehman et al. (2017) highlighted the synthesis of new derivatives containing sulfamoyl and piperidine functionalities, demonstrating valuable antibacterial properties.
Marine-Derived Bromophenol Compounds : Research by Zhao et al. (2004) on bromophenol derivatives from red algae revealed compounds with potential biological activities.
Facile Synthesis of Sulfonyl Chlorides : Kim et al. (1992) developed a method for synthesizing various sulfonyl chlorides, which are crucial in synthetic chemistry. This method includes the use of bromophenyl methoxymethyl sulfides (Kim, Dong-Wook et al., 1992).
Anticancer Activities of Bromophenol Derivatives : A study by Guo et al. (2018) focused on a novel bromophenol derivative, demonstrating significant anticancer activities in human lung cancer cells.
Bioorganic Synthesis Reagents : The development of novel bifunctional crosslinking reagents, such as 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], by Hosmane et al. (1990) has implications for bioorganic synthesis.
Building Blocks for Molecular Electronics : Stuhr-Hansen et al. (2005) discussed the utility of aryl bromides, including bromophenyl derivatives, as building blocks for molecular wires in electronics (Stuhr-Hansen, N. et al., 2005).
Sulfonation Studies in Organic Chemistry : The sulfonation of biphenyl and its derivatives, a crucial reaction in organic synthesis, was explored by Cerfontain et al. (1994), showing the reactivity of these compounds.
Proton Exchange Membranes in Fuel Cells : Wang et al. (2012) synthesized new copoly(arylene ether sulfone)s containing methoxyphenyl groups, which have potential applications in proton exchange membranes for fuel cells (Wang, Chenyi et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-[(2-bromophenyl)sulfonyl]-1h-indole, have been reported to have a selective 5-ht6 receptor antagonist effect .
Mode of Action
Based on the structural similarity to other sulfonyl compounds, it may interact with its targets through the sulfonyl group, which can form hydrogen bonds with amino acid residues in the target protein .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMKTJFGGJEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)

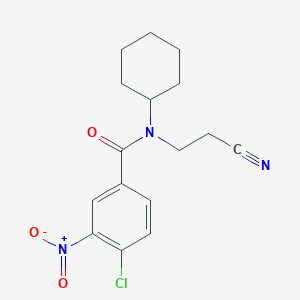
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)
![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)
![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)
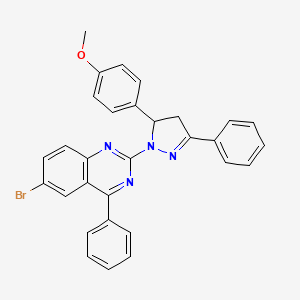
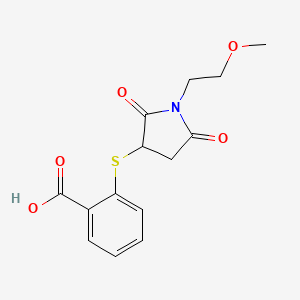
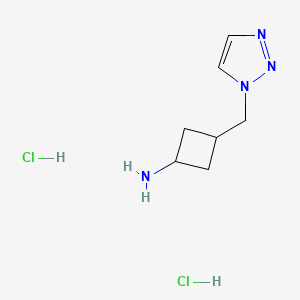
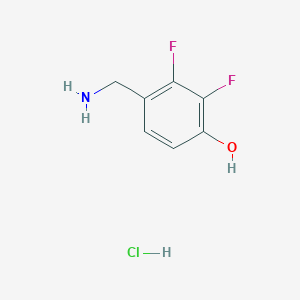
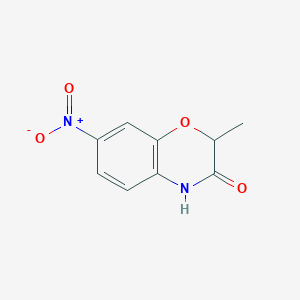
![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)
